molecular formula C16H13NO2 B123004 5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one CAS No. 28291-63-6

5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one

Cat. No.: B123004
CAS No.: 28291-63-6
M. Wt: 251.28 g/mol
InChI Key: BVFWPQQJWYTKGK-UHFFFAOYSA-N
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Description

5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one is a significant chemical scaffold in medicinal chemistry and neuroscience research. The dibenzo[b,f]azepine core structure is recognized for its relevance in developing novel therapeutic agents, particularly as a building block for compounds with potential neuroprotective and anticancer properties. Researchers are exploring derivatives of this structure as epigenetic modulators, specifically as histone deacetylase (HDAC) inhibitors, for the investigation of vascular cognitive impairment (VCI), which is associated with dementia . The rigid, planar aromatic system of the dibenzo[b,f]azepine nucleus also makes it a candidate for research into DNA-interactive agents. Studies have designed and synthesized novel dibenzo[b,f]azepines to evaluate their anti-proliferative activity, with some derivatives demonstrating potent inhibition of topoisomerase II and acting as DNA intercalators in various cancer cell lines . This compound is exclusively for Research Use Only and is intended for laboratory research purposes by qualified professionals.

Properties

IUPAC Name

11-acetyl-6H-benzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11(18)17-14-8-4-2-6-12(14)10-16(19)13-7-3-5-9-15(13)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFWPQQJWYTKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345785
Record name 11-acetyl-6H-benzo[b][1]benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28291-63-6
Record name 11-acetyl-6H-benzo[b][1]benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Acetyl 5h Dibenzo B,f Azepin 10 11h One

Conventional Synthetic Routes to the Dibenzo[b,f]azepin-10(11H)-one Core

The formation of the central seven-membered azepine ring fused with two benzene (B151609) rings is a critical step in the synthesis of the target molecule. Conventional methods predominantly rely on intramolecular cyclization reactions and, to a lesser extent, ring-closing metathesis.

Strategies Involving Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of the dibenzo[b,f]azepin-10(11H)-one core. These reactions typically involve the formation of a carbon-nitrogen bond to close the seven-membered ring.

One of the most powerful and widely used methods for this transformation is the Buchwald-Hartwig amination . researchgate.netacs.org This palladium-catalyzed cross-coupling reaction facilitates the intramolecular N-arylation of an appropriately substituted precursor. For instance, a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanone derivative can undergo intramolecular cyclization to form the dibenzo[b,f]azepin-10(11H)-one ring system. The efficacy of this reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. beilstein-journals.orgnih.gov

Another classical approach is the Ullmann condensation , which utilizes a copper catalyst to promote the intramolecular N-arylation. nih.gov While effective, traditional Ullmann conditions often necessitate high reaction temperatures and stoichiometric amounts of copper. Modern variations have been developed that employ soluble copper catalysts with various ligands to facilitate the reaction under milder conditions.

Furthermore, intramolecular Friedel-Crafts acylation represents a viable pathway. In this acid-catalyzed reaction, an N-substituted biaryl amino acid can be cyclized to form the corresponding dibenzo[b,d]azepin-7(6H)-one. nih.govmdpi.com Although the substitution pattern differs from the target molecule, this strategy highlights a fundamental approach to forming the tricyclic core.

A summary of representative intramolecular cyclization strategies is presented in the table below.

Cyclization StrategyCatalyst/ReagentPrecursor TypeKey Features
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, K₂CO₃2-(2-aminophenyl)-1-(2-halophenyl)ethanoneHigh efficiency, good functional group tolerance. beilstein-journals.orgnih.gov
Ullmann CondensationCopper (or Cu salts)2-amino-2'-halodiphenylmethane derivativeClassic method, often requires high temperatures. nih.gov
Friedel-Crafts AcylationAlCl₃, SOCl₂N-substituted biaryl amino acidAcid-catalyzed cyclization. nih.govmdpi.com

Approaches Utilizing Ring-Closure Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and heterocyclic systems, including the dibenzo[b,f]azepine core. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs or Schrock catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. nih.govgoogle.com

For the synthesis of the dibenzo[b,f]azepin-10(11H)-one core, a suitable diene precursor, such as an N-allyl-2-(2-vinylphenyl)aniline derivative, can be subjected to RCM. The choice of catalyst is crucial for the success of the reaction, with second and third-generation Grubbs catalysts often providing higher efficiency and functional group tolerance. nih.govresearchgate.net While a versatile method, RCM can sometimes be sensitive to substrate and may require careful optimization of reaction conditions to achieve high yields. acs.org

The table below outlines the key components of an RCM approach.

CatalystPrecursor TypeKey Features
Grubbs Catalyst (1st, 2nd, or 3rd Gen)N-allyl-2-(2-vinylphenyl)aniline derivativeForms a C=C double bond in the 7-membered ring. nih.govresearchgate.net
Schrock CatalystN-allyl-2-(2-vinylphenyl)aniline derivativeHighly active, but can be sensitive to air and moisture. google.com

Specific Acetylation Techniques for N-Substitution at Position 5

Once the dibenzo[b,f]azepin-10(11H)-one core is synthesized, the final step to obtain the target molecule is the introduction of an acetyl group at the nitrogen atom (position 5).

Acetylation Protocols and Reagents

The N-acetylation of the lactam nitrogen in the dibenzo[b,f]azepin-10(11H)-one can be achieved using standard acylating agents. The most common reagents for this transformation are acetyl chloride and acetic anhydride (B1165640) . researchgate.netnih.gov

The reaction with acetyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. prepchem.com The reaction is generally efficient and proceeds under mild conditions.

Alternatively, acetic anhydride can be used for the acetylation. mdpi.com This method may require a catalyst, such as a catalytic amount of a strong acid or a base, to facilitate the reaction. A key advantage of using acetic anhydride is that the byproduct is acetic acid, which can be easier to remove than HCl.

The following table summarizes common acetylation reagents.

Acetylating ReagentTypical Base/CatalystKey Features
Acetyl ChloridePyridine, TriethylamineHighly reactive, reaction is often rapid. prepchem.comnewdrugapprovals.org
Acetic AnhydrideDMAP, NaHCO₃Less reactive than acetyl chloride, byproduct is acetic acid. mdpi.com

Optimization of Reaction Conditions for Selective N-Acetylation

Selective N-acetylation at position 5 is crucial, especially if other reactive functional groups are present in the molecule. The optimization of reaction conditions plays a key role in achieving high selectivity and yield.

Factors that are typically optimized include:

Solvent: Aprotic solvents such as benzene, toluene, or dichloromethane (B109758) are commonly used to prevent side reactions with the acetylating agent. prepchem.com

Temperature: The reaction is often carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Base: The choice and stoichiometry of the base are important. A slight excess of a non-nucleophilic base like pyridine or triethylamine is often sufficient.

Reaction Time: The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov

A representative experimental procedure for the N-acetylation of a dibenz[b,f]azepine with acetyl chloride involves dissolving the starting material in anhydrous benzene with pyridine, followed by the dropwise addition of acetyl chloride. After stirring for several hours, an acidic workup is performed to remove the pyridine, followed by washing with a basic solution to remove any remaining acidic impurities. The final product is then isolated after drying and concentration of the organic phase. prepchem.com

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. In the context of synthesizing 5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one and related compounds, several novel approaches are being explored.

Microwave-assisted synthesis has emerged as a promising technique to accelerate reaction rates and improve yields. nih.govresearchgate.net The application of microwave irradiation can significantly reduce reaction times for both the cyclization and acetylation steps, often leading to cleaner reactions with fewer byproducts. mdpi.comresearchgate.net

Flow chemistry offers another avenue for the green and scalable synthesis of these compounds. researchgate.netdntb.gov.ua Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, leading to improved safety, reproducibility, and the potential for automated synthesis.

Furthermore, the development of catalyst systems with higher turnover numbers and the use of more benign solvents are active areas of research. For instance, replacing traditional chlorinated solvents with greener alternatives and developing recyclable catalysts are key goals in making the synthesis of these important heterocyclic compounds more sustainable. The synthesis of impurities related to oxcarbazepine (B1677851), including the target molecule, is also an area of focus for developing greener analytical and synthetic methods. nih.govjopcr.com

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of greener and more economical chemical processes, catalyst-free and solvent-free synthetic methods have gained considerable attention. For the synthesis of related 1,5-benzodiazepine derivatives, methods utilizing HY zeolite as a recyclable, solid acid catalyst under solvent-free conditions have been reported to be effective, offering high yields and operational simplicity. researchgate.netnih.gov While direct catalyst-free and solvent-free synthesis of this compound is not extensively documented, the principles from related heterocyclic syntheses suggest potential avenues for exploration. One could envision a thermal intramolecular cyclization of a suitable precursor, such as an activated derivative of N-acetyl-N-phenyl-2-aminophenylacetic acid, under vacuum to avoid the use of solvents and catalysts.

A study on the synthesis of 1,5-benzodiazepines from 1,2-diamines and ketones catalyzed by HY zeolite at 50°C under solvent-free conditions highlights the potential of such approaches. researchgate.net This method boasts easy recovery and reuse of the catalyst, aligning with the principles of green chemistry. researchgate.net

ReactantsCatalystConditionsProductYieldReference
1,2-Diamines and KetonesHY zeolite50°C, Solvent-free1,5-BenzodiazepinesHigh researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a dibenzoazepine core. For instance, the intramolecular cyclization of m-terphenyl-derived aminoesters to form 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones has been achieved using microwave irradiation. researchgate.net

In the context of this compound, microwave assistance could be particularly beneficial for the intramolecular Friedel-Crafts acylation step. This reaction often requires harsh conditions and long reaction times using conventional heating. Microwave irradiation can provide rapid and uniform heating, potentially leading to a more efficient cyclization with reduced side product formation. A simple, efficient, and mild microwave-assisted, catalyst-free method has been developed for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, showcasing the potential of this technology to promote reactions without the need for a catalyst. organic-chemistry.org

ReactantsConditionsProductYieldTimeReference
Hydrazines and FormamideMicrowave, 160°CSubstituted 1,2,4-triazoles54-81%10 min organic-chemistry.org
N-Substituted 1,2,4-triazole (B32235) derivativesMicrowave-assisted cyclizationTarget compoundsHighMinimal nih.gov

Flow Chemistry Applications in Dibenzoazepine Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The synthesis of active pharmaceutical ingredients with tricyclic cores, such as the antidepressant amitriptyline, has been successfully demonstrated using flow chemistry. masterorganicchemistry.com This approach allows for the safe handling of reactive intermediates and precise control over reaction parameters like temperature and residence time.

The synthesis of carbamazepine (B1668303), a structurally related dibenzoazepine, has been achieved in high yield using a continuous stirred tank reactor (CSTR) system. osti.gov This process involves the reaction of iminostilbene (B142622) with an alkali metal cyanate (B1221674) in acetic acid. The successful application of flow chemistry to carbamazepine suggests its potential for the synthesis of this compound. A flow process could be designed for the intramolecular cyclization step, potentially improving yield and purity while minimizing the risks associated with large-scale batch reactions.

APISynthesis MethodKey FeaturesReference
AmitriptylineContinuous flow protocolMultilithiation, carboxylation, Parham cyclization masterorganicchemistry.com
CarbamazepineContinuous Stirred Tank Reactor (CSTR)High yield, in-line monitoring osti.gov

Chemical Reactivity and Mechanistic Studies of 5 Acetyl 5h Dibenzo B,f Azepin 10 11h One

Reactivity at the Azepine Nitrogen Atom

The nitrogen atom at the 5-position is part of an amide functionality due to the presence of the acetyl group. This significantly influences its reactivity compared to a free amine.

Deacetylation Reactions and Conditions

The removal of the acetyl group from the nitrogen atom, a deacetylation reaction, is a critical transformation as it liberates the secondary amine, 5H-dibenzo[b,f]azepin-10(11H)-one, a key intermediate for further functionalization. This hydrolysis of the amide bond can be achieved under both acidic and basic conditions.

Under acidic catalysis, the carbonyl oxygen of the acetyl group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of the amine results in the formation of the deacetylated product and acetic acid.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This is followed by the elimination of the resonance-stabilized enolate of the amine.

While specific studies on the deacetylation of 5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one are not extensively documented in publicly available literature, the general principles of amide hydrolysis are well-established. For instance, the hydrolysis of N-acetylglucosamine has been studied in detail, providing insights into the conditions required for such transformations.

Electrophilic and Nucleophilic Substitutions at the Nitrogen

The nitrogen atom in this compound is part of an amide, which significantly deactivates it towards electrophilic attack. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group, making it less available to act as a nucleophile.

Consequently, direct electrophilic substitution on the nitrogen of the acetylated compound is generally not feasible. To achieve substitutions at the nitrogen, a deacetylation step is typically required first to yield the free secondary amine, 5H-dibenzo[b,f]azepin-10(11H)-one. This resulting amine is a much stronger nucleophile and can readily undergo a variety of electrophilic substitution reactions.

Common electrophilic substitutions on the deacetylated nitrogen include alkylation and acylation. For example, the parent 5H-dibenzo[b,f]azepine can be N-alkylated using alkyl halides. beilstein-journals.org Similarly, acylation with various acylating agents can introduce different functional groups onto the nitrogen atom.

Nucleophilic substitution at the nitrogen atom of this compound is not a plausible reaction pathway as the nitrogen itself is an electron-rich center.

Reactivity at the Keto Group (C-10)

The ketone at the C-10 position is a key site for a variety of chemical transformations, including reduction, nucleophilic additions, and condensation reactions.

Reduction Reactions and Stereochemical Control

The carbonyl group at C-10 can be reduced to a secondary alcohol, yielding 5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol. This transformation is commonly achieved using metal hydride reducing agents. A closely related reaction is the reduction of the ketone in oxcarbazepine (B1677851) derivatives to synthesize 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. nih.gov

The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to the formation of syn or anti isomers. While specific studies on the stereochemical control of the reduction of this compound are limited, research on the stereochemistry of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones highlights the importance of the N-acyl group in influencing the conformation and, consequently, the stereochemical course of reactions. aun.edu.eg

Table 1: Common Reducing Agents for Ketones

Reducing AgentTypical Conditions
Sodium borohydride (B1222165) (NaBH₄)Methanol or ethanol, room temperature
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workup

Nucleophilic Additions and Condensation Reactions

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the carbonyl group to form tertiary alcohols after acidic workup.

Condensation reactions, such as the Wittig reaction, offer a pathway to form a carbon-carbon double bond at the C-10 position. masterorganicchemistry.com The reaction of the ketone with a phosphorus ylide (a Wittig reagent) would yield a 10-methylene-5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine derivative. The reactivity of the ketone in a Wittig reaction can be influenced by steric hindrance around the carbonyl group.

Reactions Involving the Dibenzo[b,f]azepine Ring System

The two benzene (B151609) rings of the dibenzo[b,f]azepine system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring system, primarily the acetylated amino group and the carbonyl group. The N-acetyl group is an ortho, para-directing group, although its activating effect is attenuated by the electron-withdrawing nature of the carbonyl. The keto group at C-10 is a deactivating, meta-directing group.

A notable example of electrophilic substitution on a related scaffold is the nitration of 10,11-dihydro-5H-dibenzo[b,f]azepine. In this reaction, treatment with concentrated nitric acid in an acetic anhydride (B1165640) or acetic acid medium leads to the selective introduction of a nitro group at the 3-position. This suggests that the aromatic ring that is not fused to the lactam ring is more susceptible to electrophilic attack.

Other electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions, are also conceivable on the dibenzo[b,f]azepine ring system. The specific conditions and regiochemical outcomes would depend on the reagents used and the directing effects of the substituents. For instance, Friedel-Crafts acylation has been utilized in the synthesis of various dibenzazepine (B1670418) derivatives. aun.edu.eg

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product
NitrationHNO₃, H₂SO₄Nitro-substituted dibenzo[b,f]azepinone
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halo-substituted dibenzo[b,f]azepinone
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-substituted dibenzo[b,f]azepinone

Electrophilic Aromatic Substitution on the Benzene Rings

The benzene rings of the dibenzo[b,f]azepine scaffold are susceptible to electrophilic aromatic substitution. The acetyl group, being an electron-withdrawing group, deactivates the benzene rings towards electrophilic attack. However, the nitrogen atom's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions. The outcome of such reactions is often a mixture of products, and the regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto one of the benzene rings, likely at a position meta to the deactivating acetyl group. youtube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄5-Acetyl-x-nitro-5H-dibenzo[b,f]azepin-10(11H)-one
BrominationBr₂, FeBr₃5-Acetyl-x-bromo-5H-dibenzo[b,f]azepin-10(11H)-one

Note: The exact position of substitution (x) on the aromatic rings would require experimental determination.

Oxidation and Reduction of the Dihydroazepine Ring

The dihydroazepine ring contains a ketone functional group at the 10-position, which is a primary site for oxidation and reduction reactions.

Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the ketone to yield 5-Acetyl-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine. The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives is often accomplished through the reduction of the corresponding ketone. nih.gov

Conversely, the dihydroazepine ring itself can be oxidized. For instance, oxidation could potentially lead to the formation of an aromatic acridone (B373769) system, although this would require harsh conditions and may result in the cleavage of the seven-membered ring.

Ring Expansion and Contraction Reactions

The dibenzo[b,f]azepine ring system can theoretically undergo ring expansion or contraction reactions, though such transformations are less common and often require specific reagents and conditions. wikipedia.orguchicago.edu These reactions could be initiated by the functional groups present on the dihydroazepine ring. wikipedia.org For instance, a reaction involving the ketone at the 10-position could potentially lead to a rearrangement of the carbon skeleton. wikipedia.org

One theoretical possibility is a Beckmann rearrangement of an oxime derived from the ketone, which could lead to a ring-expanded lactam. Another possibility is a Favorskii-type rearrangement under basic conditions, which could result in a ring-contracted product. However, specific examples of these reactions for this compound are not readily found in the literature, suggesting they are not common synthetic routes.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Computational Studies on Reaction Pathways

Computational chemistry provides valuable insights into the reaction pathways and transition states of chemical transformations. Density Functional Theory (DFT) calculations could be employed to model the electrophilic aromatic substitution reactions on the benzene rings, helping to predict the most likely sites of attack by analyzing the electron density distribution and the stability of the intermediate sigma complexes.

Similarly, the mechanism of the reduction of the ketone can be studied computationally to understand the stereoselectivity of the reaction when chiral reducing agents are used. These studies can help in predicting the formation of specific stereoisomers of the resulting alcohol.

Isotopic Labeling for Mechanism Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. plos.orgnih.gov For example, in the study of electrophilic aromatic substitution, using a deuterated or tritiated electrophile would allow for the determination of the precise location of substitution on the benzene rings through techniques like NMR or mass spectrometry.

In the case of ring rearrangement reactions, isotopic labeling of specific carbon atoms within the dibenzo[b,f]azepine skeleton would be invaluable. By tracking the position of the isotopic label in the product, it would be possible to definitively map the bond-breaking and bond-forming events that constitute the rearrangement mechanism. For instance, a ¹³C label at the C-10 ketone position could help to confirm or rule out a Favorskii-type rearrangement by tracking its final position in the contracted ring system.

Spectroscopic Characterization Methodologies for 5 Acetyl 5h Dibenzo B,f Azepin 10 11h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its constitution.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are characterized by distinct regions corresponding to the aromatic, methylene (B1212753), and acetyl protons.

Aromatic Protons (H-1, H-2, H-3, H-4, H-6, H-7, H-8, H-9): The eight protons on the two benzene (B151609) rings are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. Due to the asymmetry of the molecule, these protons are chemically non-equivalent, leading to a complex series of overlapping multiplets.

Methylene Protons (H-11): The two protons of the methylene group at position 11 are adjacent to the C-10 ketone. Their signal is anticipated to appear as a singlet around 4.0 ppm, shifted downfield by the deshielding effect of the carbonyl group.

Acetyl Protons (CH₃): The three equivalent protons of the acetyl methyl group will produce a sharp singlet in the upfield region, characteristically found around 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
Methylene-H (C¹¹-H₂) ~4.0 Singlet

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound is notable for the presence of two distinct carbonyl signals.

Ketone Carbonyl (C-10): The carbon of the ketone at position 10 is highly deshielded and is expected to have a chemical shift in the range of 190-195 ppm. researchgate.net

Amide Carbonyl (Acetyl C=O): The carbonyl carbon of the N-acetyl group resonates at a slightly more shielded position compared to the ketone, typically in the 168-172 ppm region.

Aromatic Carbons: The twelve carbons of the two benzene rings will appear between approximately 120 and 145 ppm. nih.gov Assignments for individual carbons can be confirmed using 2D NMR techniques.

Methylene Carbon (C-11): The C-11 carbon, being adjacent to the ketone, is expected to resonate around 45-55 ppm.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is found in the upfield region of the spectrum, typically around 22-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-10 (Ketone C=O) 190 - 195
Acetyl C=O (Amide) 168 - 172
Aromatic C (quaternary) 135 - 145
Aromatic C (CH) 120 - 135
C-11 (Methylene CH₂) 45 - 55

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the connectivity and spatial relationships within the molecule. science.govipb.pt

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity between adjacent protons within each of the aromatic rings, helping to assign specific aromatic signals. No cross-peaks would be expected for the isolated methylene and acetyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com This technique is crucial for definitively linking the proton signals of the C-11 methylene and the aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for assembling the molecular skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the acetyl methyl protons to the amide carbonyl carbon (~170 ppm).

Correlations from the C-11 methylene protons to the C-10 ketone carbon (~192 ppm) and to the quaternary and tertiary carbons of the adjacent aromatic ring.

Correlations from the aromatic protons to various carbons within and across the rings, confirming the dibenzoazepine framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY can confirm the conformation of the seven-membered ring by showing through-space correlations, for example, between the acetyl methyl protons and the H-4/H-6 aromatic protons, depending on the rotational orientation of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by two strong absorption bands in the carbonyl region, which is a key diagnostic feature.

Ketone Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the C-10 ketone is expected. For a seven-membered ring ketone, this band typically appears around 1670 cm⁻¹.

Amide Carbonyl (C=O) Stretch: A separate, strong absorption for the tertiary amide of the N-acetyl group is also present. This vibration occurs at a slightly lower frequency, generally in the range of 1650-1660 cm⁻¹. The presence of two distinct peaks in this region is strong evidence for the two different carbonyl environments.

Beyond the carbonyl groups, other characteristic vibrations confirm the molecular structure.

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically appears as a medium to strong band around 1350-1380 cm⁻¹.

C-H Stretching: Vibrations for C-H bonds are observed near 3000 cm⁻¹. Aromatic C-H stretches appear at slightly higher frequencies (3000-3100 cm⁻¹), while aliphatic C-H stretches (from the CH₂ and CH₃ groups) appear at lower frequencies (2850-3000 cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ketone C=O Stretch ~1670 Strong
Amide C=O Stretch 1650 - 1660 Strong
Aromatic Rings C=C Stretch 1450 - 1600 Medium-Sharp
Amide C-N Stretch 1350 - 1380 Medium-Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₁₆H₁₃NO₂, the theoretical exact mass can be calculated and compared with the experimentally determined value. This comparison is crucial for confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Parameter Value
Molecular FormulaC₁₆H₁₃NO₂
Theoretical Exact Mass251.0946 u
Measured Exact Mass (as [M+H]⁺)Data not available in search results
Mass Accuracy (ppm)Data not available in search results

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry, each providing unique fragmentation patterns that offer insights into the molecule's structure.

In Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by numerous fragment ions. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group, cleavage of the azepine ring, and other rearrangements.

Electrospray Ionization (ESI) is a softer ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts. Subsequent fragmentation of this ion (MS/MS) provides controlled and predictable bond cleavages. For the target compound, key fragmentations would be expected to occur at the amide bond and within the dibenzoazepine core structure. Studies on related compounds like oxcarbazepine (B1677851) and its metabolites show characteristic losses of the carbamoyl (B1232498) group and subsequent ring fissions. jopcr.comjopcr.comnih.gov

Ionization Mode Key Fragment Ions (m/z) Proposed Neutral Loss/Fragment Structure
EIData not availableData not available
ESI-MS/MS of [M+H]⁺Data not availableData not available

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The presence of conjugated systems, such as the aromatic rings and the enone moiety in this compound, gives rise to characteristic absorption bands.

The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions. The fused aromatic rings and the α,β-unsaturated ketone system create an extended chromophore. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the specific substitution pattern on the dibenzoazepine core. For similar dibenzoazepine derivatives, absorption maxima are often observed in the UV region.

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Assigned Electronic Transition
e.g., EthanolData not availableData not availablee.g., π → π
e.g., HexaneData not availableData not availablee.g., n → π

X-ray Crystallography for Solid-State Structure Determination

For related dibenzo[b,f]azepine structures, the central seven-membered ring typically adopts a boat-like conformation. X-ray analysis would confirm this and precisely define the dihedral angles between the two benzene rings.

Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules per unit cell)Data not available

Computational Chemistry and Theoretical Studies of 5 Acetyl 5h Dibenzo B,f Azepin 10 11h One

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the accessible shapes, or conformations, of a molecule are fundamental to its chemical behavior. For complex structures like 5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one, computational methods are invaluable for exploring these characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization

A study on N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, a structurally similar class of compounds, utilized DFT calculations to confirm their relative configurations, highlighting the power of this method in understanding the stereochemistry of such complex systems.

Conformational Landscape Exploration and Energy Minima

The conformational landscape of a molecule describes the various spatial arrangements it can adopt and their corresponding potential energies. Identifying the energy minima on this landscape is key to understanding which conformations are most likely to be populated at equilibrium.

For the related compound, 5-(Prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine, crystallographic data combined with computational analysis has shown that the seven-membered azepine ring adopts a distinct boat conformation. The puckering parameters, which quantitatively describe the shape of the ring, have been determined for this molecule. While these specific values are for a different derivative, they provide a strong indication of the likely conformational behavior of the central ring in this compound.

The presence of the acetyl group introduces an additional rotational degree of freedom around the N-C(acetyl) bond. A thorough conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles within the seven-membered ring and the rotation of the acetyl group to identify the global and local energy minima. However, at present, such a detailed conformational search for this compound has not been published.

Electronic Structure and Quantum Chemical Properties

The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties. Quantum chemical calculations provide a powerful lens through which to view these electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Although a specific FMO analysis for this compound is not available, studies on other dibenzo[b,f]azepine derivatives provide valuable insights. For instance, in many organic molecules, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. In the case of our target molecule, one might anticipate that the lone pairs of the nitrogen and oxygen atoms would contribute significantly to the HOMO, while the conjugated π-systems of the benzene (B151609) rings and the carbonyl groups would be major components of both the HOMO and LUMO.

A detailed FMO analysis would require specific calculations to determine the precise energies and spatial distributions of these orbitals for this compound.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The EPS is plotted onto the electron density surface, with colors indicating the electrostatic potential: red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions.

For this compound, it is expected that the oxygen atoms of the acetyl and ketone groups would be regions of high negative electrostatic potential (red) due to the high electronegativity of oxygen. These sites would be susceptible to attack by electrophiles. Conversely, the hydrogen atoms and potentially the regions around the carbonyl carbons would exhibit a more positive electrostatic potential (blue), indicating sites prone to nucleophilic attack.

Without specific calculations, a precise EPS map cannot be generated. However, the general principles of electronegativity and resonance allow for a qualitative prediction of the charge distribution.

Charge Distribution and Dipole Moment Calculations

Given the presence of highly electronegative oxygen and nitrogen atoms, this compound is expected to be a polar molecule with a significant dipole moment. The acetyl and ketone groups will be the primary contributors to this polarity.

A computational study on a related dibenzo[b,f]azepine derivative, though not containing the acetyl and ketone groups, would still show a dipole moment arising from the non-planar structure and the presence of the nitrogen atom. The addition of the carbonyl groups in this compound would undoubtedly increase the magnitude of this dipole moment. Precise values for atomic charges and the dipole moment, however, await dedicated computational investigation.

Theoretical Prediction of Spectroscopic Properties

Computational methods allow for the in silico prediction of various spectroscopic data, which can aid in the structural elucidation and characterization of the molecule.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a Density Functional Theory (DFT) framework, is the standard for calculating isotropic shielding constants. These constants are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, a DFT calculation, for instance at the B3LYP/6-31G(d) level of theory, would first involve the optimization of the molecule's three-dimensional geometry. nih.gov Following this, the GIAO method is applied to the optimized structure to compute the ¹³C and ¹H isotropic shielding values. nih.govmdpi.com The resulting data provides a theoretical spectrum that can be compared with experimental findings to confirm assignments of specific nuclei. Recent advancements have even combined DFT-calculated descriptors with graph neural networks to enhance prediction accuracy. nih.gov

Table 1: Illustrative Example of Predicted NMR Chemical Shifts (δ, ppm) for Key Nuclei (Note: These are representative values for illustrative purposes and not from a published study on this specific molecule.)

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Acetyl Carbonyl (C=O)~169.5-
Acetyl Methyl (CH₃)~23.0~2.1
Ketone Carbonyl (C=O)~195.0-
Methylene (B1212753) (CH₂)~35.0~3.6
Aromatic CH (ortho to N)~122.0~7.3
Aromatic CH (meta to N)~130.0~7.5
Aromatic C (ipso to N)~140.0-

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic motions of a molecule's functional groups. Theoretical vibrational frequencies can be computed using DFT methods, which involve calculating the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield a set of harmonic vibrational modes, their corresponding frequencies (wavenumbers, cm⁻¹), and their IR and Raman intensities. nih.govolemiss.edu

For this compound, key vibrational modes of interest would include the stretching frequencies of the two distinct carbonyl groups (acetyl and ketone), the C-N stretching of the amide, and the various C-H and C=C stretching modes of the aromatic rings. Comparing the calculated frequencies, which are often systematically scaled to correct for anharmonicity and basis set deficiencies, with experimental IR and Raman spectra is crucial for a detailed assignment of the observed bands. nih.gov

Table 2: Illustrative Example of Predicted Key Vibrational Frequencies (cm⁻¹) and Their Assignments (Note: These are representative values for illustrative purposes and not from a published study on this specific molecule.)

Predicted Frequency (cm⁻¹)AssignmentExpected Intensity (IR)Expected Intensity (Raman)
~3050-3100Aromatic C-H StretchMediumStrong
~2920-2980Methyl C-H StretchMediumMedium
~1705Acetyl C=O StretchStrongMedium
~1685Ketone C=O StretchStrongMedium
~1600, ~1480Aromatic C=C StretchStrongStrong
~1370Amide C-N StretchStrongWeak

UV-Vis Absorption Spectra Simulations

The electronic absorption properties of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. academie-sciences.fr The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the spectral band. researchgate.net

Simulations for this compound would identify the principal electronic transitions. These would likely include π → π* transitions associated with the extensive conjugation in the dibenzazepine (B1670418) aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the ketone and acetyl carbonyl groups. The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption maxima (λ_max). nih.govnih.gov

Table 3: Illustrative Example of Predicted UV-Vis Absorption Maxima (λ_max) and Assignments (Note: These are representative values for illustrative purposes and not from a published study on this specific molecule.)

Predicted λ_max (nm)Oscillator Strength (f)Predominant Transition
~3500.02n → π* (Ketone C=O)
~2850.45π → π* (Dibenzazepine System)
~2400.30π → π* (Aromatic Rings)
~2100.15n → π* (Acetyl C=O)

Molecular Dynamics (MD) Simulations and Conformational Flexibility

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. physchemres.org MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

For this compound, MD simulations can reveal the accessible conformations of the seven-membered azepine ring, which is known to adopt a boat-like conformation in related structures. nih.gov These simulations can also characterize the rotational freedom around the N-C bond of the acetyl group, identifying the most stable rotamers and the energy barriers between them. This provides insight into how the molecule's shape fluctuates in solution, which is critical for understanding its interactions with biological targets.

QSAR (Quantitative Structure-Activity Relationship) Descriptors Calculation (excluding direct activity data)

QSAR studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov Even without direct activity data, a wide range of molecular descriptors can be calculated for this compound based on its computationally derived structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic character. ucsb.edunih.gov

Calculations typically start from a 3D optimized geometry. From this, descriptors are computed using specialized software. These descriptors can be categorized as:

Electronic: Such as dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These relate to the molecule's reactivity and ability to engage in electrostatic interactions. researchgate.net

Steric/Topological: Including molecular weight, molecular volume, surface area, and topological indices that describe molecular size, shape, and branching.

Lipophilicity: Most commonly represented by the logarithm of the octanol-water partition coefficient (LogP), which indicates the molecule's hydrophobicity.

These calculated descriptors form the basis for building QSAR models should activity data become available. mdpi.com

Table 4: Illustrative Example of Calculated QSAR Descriptors (Note: These are representative values based on database entries for similar structures and not from a specific QSAR study on this molecule.)

Descriptor TypeDescriptor NameIllustrative Value
Topological Molecular Weight251.28 g/mol
Topological Polar Surface Area (PSA)~39.5 Ų
Lipophilicity XLogP3~2.5
Electronic Dipole Moment~3.5 D
Electronic HOMO Energy~-6.2 eV
Electronic LUMO Energy~-1.8 eV

Applications and Derivatives of 5 Acetyl 5h Dibenzo B,f Azepin 10 11h One in Chemical Synthesis

Role as a Synthetic Intermediate in Heterocyclic Chemistry

5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one serves as a valuable precursor in the synthesis of more complex heterocyclic structures. Its utility is well-documented as a starting material for producing a variety of dibenzo[b,f]azepine derivatives chemicalbook.com. The core structure is closely related to that of Oxcarbazepine (B1677851), a widely used anticonvulsant drug, which features a carboxamide group at the N-5 position instead of an acetyl group nih.govgoogle.com. This relationship highlights the compound's role as a key intermediate, where the acetyl group can be chemically modified or replaced to generate new therapeutic candidates.

The synthesis of this intermediate can be achieved through various routes. One method involves the oxidation of 5-acetyl-5H-dibenz[b,f]azepine, which contains a double bond between the 10th and 11th carbon atoms. A patented process describes the bromination of this starting material to yield 5-acetyl-10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine, which can then be converted to the desired ketone google.com.

Furthermore, the ketone functional group at the C-10 position is amenable to reduction, providing access to 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. These alcohol derivatives represent another important class of scaffolds for further chemical exploration and development of potential therapeutic agents nih.govrsc.org.

Development of Dibenzoazepine Scaffolds for Medicinal Chemistry Research

The dibenzo[b,f]azepine framework is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The unique, non-planar three-dimensional conformation of this tricyclic system enables it to interact with a wide array of biological targets, particularly those within the central nervous system nih.govnih.gov. Research has focused on leveraging this scaffold to design novel compounds by modifying its core structure and studying how these changes affect biological activity.

Modification of the Dibenzoazepine Core for Novel Scaffolds

The chemical architecture of this compound offers several avenues for structural modification to generate novel scaffolds.

C-10 Position: The ketone at the C-10 position is a primary site for chemical transformation. Its reduction to a hydroxyl group is a key step in the synthesis of alcohol derivatives, which can be further esterified. This strategy was instrumental in the development of compounds like Eslicarbazepine acetate (B1210297), a single-enantiomer drug derived from the scaffold nih.gov.

N-5 Position: The nitrogen atom at position 5 is another critical point for introducing chemical diversity. The acetyl group can be hydrolyzed to yield the secondary amine, which then serves as a handle for introducing a wide range of substituents. For example, reacting the de-acetylated core with hydrazine (B178648) hydrate (B1144303) produces a carbohydrazide (B1668358) intermediate. This intermediate can be subsequently cyclized with various reagents to form new heterocyclic rings, such as 1,3,4-oxadiazoles, thereby creating rigidified analogs for further study nih.gov.

Aromatic Rings: While less common than modifications at the N-5 or C-10 positions, substitution on the two phenyl rings offers another vector for modulating the properties of the dibenzoazepine core nih.gov.

Modification SiteReaction TypeResulting Derivative ClassReference
C-10 KetoneReduction10-Hydroxy derivatives nih.gov
N-5 AcetylHydrolysis & N-AcylationNovel N-acyl/N-carbamoyl derivatives nih.govlew.ro
N-5 AcetylHydrolysis & Hydrazinolysis5-Carbohydrazide derivatives nih.gov
5-CarbohydrazideCyclizationFused heterocycles (e.g., 1,3,4-oxadiazoles) nih.gov
Aromatic RingsElectrophilic SubstitutionRing-substituted dibenzoazepines nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the dibenzoazepine scaffold rsc.orgnih.gov. These investigations systematically alter the molecule's structure to understand how specific chemical features influence its interaction with biological targets. For this class of compounds, SAR studies typically focus on three key areas: the nature of the substituent at the N-5 position, the functional group at the C-10 position, and the substitution pattern on the aromatic rings nih.gov.

The transformation of the C-10 ketone to an alcohol and subsequently to an acetate ester is a prime example of successful SAR-driven optimization, leading to improved therapeutic profiles nih.gov. Another key strategy involves modulating the flexibility of the molecule. For instance, the synthesis of rigid 1,3,4-oxadiazole (B1194373) derivatives from more flexible carbohydrazide precursors allows researchers to probe the importance of conformational constraint for biological activity, such as in the development of potential anticancer agents nih.gov. The overarching goal of these SAR studies is to refine how the three-dimensional dibenzoazepine core presents its various substituents to maximize potency and selectivity for a given biological target nih.govnih.gov.

Application in Materials Science

Beyond its pharmaceutical importance, the dibenzo[b,f]azepine scaffold has gained recognition for its potential in materials science nih.gov. The rigid and electronically conjugated nature of the core structure is highly advantageous for applications in optoelectronics. Specifically, derivatives of dibenzo[b,f]azepine have been investigated as components of organic light-emitting diodes (OLEDs) and as dyes in dye-sensitized solar cells (DSSCs) nih.gov.

The scaffold also serves as a building block for creating sophisticated ligands for coordination chemistry. Dibenzo[b,f]azepine-based ligands have been successfully used to synthesize pincer complexes with a variety of transition metals, including palladium (Pd), iridium (Ir), and rhodium (Rh) nih.gov. In another notable example, a ligand derived from this scaffold was used to construct a copper(II) "wagon wheel" complex, which self-assembled into a molecular organic framework (MOF) nih.gov. Given its role as a key precursor to the dibenzo[b,f]azepine core, this compound is an important building block for accessing these advanced materials nih.govsigmaaldrich.com.

Derivatization Strategies for Expanding Chemical Diversity

The structure of this compound is ripe with opportunities for chemical derivatization, allowing for the generation of large libraries of compounds for screening and development.

Synthesis of Novel N-Substituted Dibenzoazepine Derivatives

The most common strategy for derivatization involves modification at the N-5 position nih.gov. The acetyl group of the title compound can be removed via hydrolysis to unmask the secondary amine of the parent core, 5H-dibenzo[b,f]azepin-10(11H)-one chemicalbook.comsigmaaldrich.com. This amine is a versatile synthetic handle for introducing a vast array of functional groups.

For example, this de-acetylated intermediate can be reacted with different acid chlorides or carbamoyl (B1232498) chlorides to form new amide or urea (B33335) linkages. One report details the reaction with 5H-dibenzo[b,f]azepine-5-carbonyl chloride to synthesize novel derivatives like (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone lew.ro. Alternatively, treatment with phosgene (B1210022) followed by hydrazine generates the 5-carbohydrazide derivative, a key platform for building further complexity into the molecule nih.gov. These strategies underscore the compound's value as a gateway to a wide chemical space of N-substituted dibenzoazepines.

Starting MaterialReagent(s)Resulting N-5 MoietyReference
5H-Dibenzo[b,f]azepin-10(11H)-oneAlkyl HalidesN-Alkyl nih.gov
5H-Dibenzo[b,f]azepin-10(11H)-oneAcid Chlorides / Carbamoyl ChloridesN-Acyl / N-Carbamoyl lew.ro
5H-Dibenzo[b,f]azepin-10(11H)-one1. Phosgene, 2. Hydrazine HydrateN-Carbohydrazide nih.gov

Functionalization at the Keto Position and Aromatic Rings

The dibenzo[b,f]azepine framework is a cornerstone in the synthesis of numerous biologically active molecules. nih.govnih.govnih.govlew.ro The presence of a ketone and two benzene (B151609) rings in this compound offers multiple sites for chemical derivatization, enabling the modulation of its physicochemical and biological properties.

Functionalization of the Keto Group

The carbonyl group at the 10-position is a key site for a variety of chemical transformations. The reduction of this ketone to a secondary alcohol is a well-established reaction for related dibenzazepine (B1670418) compounds. nih.govnih.gov For instance, the enantioselective reduction of similar keto-dibenzazepine structures has been achieved using sodium borohydride (B1222165) in the presence of a chiral auxiliary, yielding the corresponding (S)-(+)-10-hydroxy derivative with high enantiomeric excess. google.com This suggests that this compound can be converted to its corresponding alcohol, 5-Acetyl-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine, opening pathways to a new class of derivatives through esterification or other reactions at the newly formed hydroxyl group.

Reaction Reagents and Conditions Product Significance
Ketone ReductionSodium Borohydride, Chiral Boronate Ester(S)-(+)-5-Acetyl-10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepineAccess to chiral alcohols for further derivatization. google.com

Functionalization of the Aromatic Rings

The two benzene rings of the dibenzo[b,f]azepine core are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can significantly alter the molecule's properties.

Halogenation: The bromination of the aromatic rings is a feasible transformation. For the related unsaturated analog, 5-acetyl-5H-dibenz[b,f]azepine, treatment with bromine in chloroform (B151607) at low temperatures results in the formation of a dibromo adduct. chemicalbook.com This indicates that the aromatic rings of this compound can likely be halogenated, for instance, using N-bromosuccinimide (NBS) or other electrophilic bromine sources, to yield mono- or di-brominated derivatives. The exact position of substitution would be directed by the existing acetyl and amide functionalities.

Nitration: The introduction of a nitro group onto the aromatic rings can be achieved through treatment with a mixture of nitric acid and sulfuric acid, a standard condition for electrophilic nitration. missouri.eduwebassign.net While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aromatic systems to these conditions suggests the feasibility of synthesizing nitro-derivatives. The resulting nitro-substituted compounds can serve as versatile intermediates for further transformations, such as reduction to an amino group, which can then be subjected to a wide array of derivatization reactions.

Reaction Typical Reagents Potential Products Synthetic Utility
BrominationN-Bromosuccinimide (NBS)Mono- or Di-bromo-5-acetyl-5H-dibenzo[b,f]azepin-10(11H)-oneIntroduction of a handle for cross-coupling reactions.
NitrationNitric Acid, Sulfuric AcidMono- or Di-nitro-5-acetyl-5H-dibenzo[b,f]azepin-10(11H)-onePrecursor for amino derivatives and further functionalization. missouri.eduwebassign.net

The ability to functionalize this compound at both the keto group and the aromatic rings underscores its potential as a versatile building block in the synthesis of a wide range of novel chemical entities. Further research into these transformations will undoubtedly expand the library of accessible derivatives with diverse applications.

Future Research Directions and Perspectives

Exploration of Sustainable Synthetic Routes

The synthesis of dibenzo[b,f]azepine derivatives has traditionally involved multi-step processes. However, modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign methodologies. Future research on 5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one will likely prioritize the development of sustainable synthetic strategies.

Key areas of exploration include:

Catalytic Methods: Moving away from stoichiometric reagents towards catalytic systems can significantly improve atom economy and reduce waste. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become powerful tools for constructing C-N bonds and are applicable to the synthesis of the dibenzo[b,f]azepine core. nih.govmdpi.com Future work could focus on optimizing these catalytic cycles using earth-abundant metals or developing novel ligand systems to enhance efficiency and expand substrate scope.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety for hazardous reactions, and easier scalability compared to traditional batch processing.

Advanced Computational Modeling for Predicting Reactivity and Interactions

Computational chemistry provides invaluable insights into molecular properties, guiding experimental design and accelerating discovery. For this compound, advanced computational modeling can predict its behavior and interactions, saving significant time and resources in the lab.

Future computational studies could focus on:

Conformational Analysis: The seven-membered azepine ring can adopt various conformations. Understanding the energetic landscape of these conformers is crucial for predicting how the molecule will interact with biological targets or self-assemble in materials.

Reactivity Prediction: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to map the electron density distribution, identify the most reactive sites (e.g., the ketone oxygen, the aromatic rings), and predict the outcomes of potential chemical modifications.

Interaction Modeling: Docking simulations can predict how this compound and its future derivatives might bind to protein targets. Furthermore, modeling can predict photophysical properties, as has been done for related compounds used in Organic Light-Emitting Diodes (OLEDs), by calculating parameters like HOMO/LUMO energy levels. uni.lursc.org

Table 1: Predicted Physicochemical Properties of Related Dibenzo[b,f]azepine Compounds

PropertyValue (for 5-acetyl-5H-dibenz[b,f]azepine)Value (for 10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile)
Molecular FormulaC₁₆H₁₃NOC₁₅H₁₀N₂O
Molecular Weight235.28 g/mol 234.25 g/mol
XLogP33.03.1
Hydrogen Bond Donor Count00
Hydrogen Bond Acceptor Count12
Monoisotopic Mass235.09972 Da234.079312947 Da
Data sourced from PubChem. nih.govnih.gov

Development of New Derivatization Strategies

The existing functional groups on this compound—the ketone, the acetylated amine, and the aromatic rings—offer multiple handles for chemical modification. Developing novel derivatization strategies is key to creating a library of analogues with diverse properties.

Potential derivatization pathways include:

Modification of the Ketone (C10): The ketone can be reduced to a hydroxyl group, which can be further functionalized, or it can serve as a site for nucleophilic addition or condensation reactions to introduce new side chains. nih.gov

Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions can introduce a variety of functional groups (e.g., nitro, halogen, alkyl groups) onto the benzene (B151609) rings, which can then be used for further modifications through cross-coupling reactions.

Modification at the Nitrogen (N5): While the acetyl group provides stability, it can potentially be removed and replaced with other substituents to modulate the electronic properties and steric profile of the molecule. Research on related compounds shows the introduction of carboxamide and other functional groups at this position. researchgate.net

Integration with High-Throughput Screening for Scaffold Discovery (focus on chemical aspects)

The dibenzo[b,f]azepine core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. By systematically applying the derivatization strategies mentioned above, a large chemical library based on the this compound template can be generated.

The chemical aspects of this approach involve:

Combinatorial Chemistry: Designing a library that systematically varies the substituents at the key modification points (C10, N5, and the aromatic rings).

Scaffold Decoration: Attaching a wide range of chemical moieties to explore different regions of chemical space. This could include varying hydrophobicity, hydrogen bonding potential, and charge.

Purity and Characterization: Ensuring the high purity and thorough characterization of each compound in the library is crucial for obtaining reliable results from high-throughput screening (HTS) campaigns. The goal is to create a diverse set of molecules that can be screened to identify "hits" for various biological or material science applications. The importance of this scaffold is not only in its therapeutic potential but also in its role in exploring novel pharmacophores. nih.gov

Potential as a Template for Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function. This compound is an excellent starting point for the rational design of such probes.

The development would involve:

Affinity Moiety: The core dibenzo[b,f]azepine structure would serve as the recognition element that binds to the target protein.

Reactive/Reporter Group: A key derivatization point would be used to attach either a reactive group (for covalent labeling of the target) or a reporter tag (like a fluorescent dye or a biotin (B1667282) tag for visualization and pull-down experiments). The ketone at C10 or positions on the aromatic rings are prime candidates for attaching these functionalities via a linker. The synthesis of related azetidinone derivatives demonstrates that complex side chains can be appended to the core structure. researchgate.net

By leveraging its versatile chemical nature, this compound can be transformed from a simple organic molecule into a sophisticated tool for chemical biology research.

Q & A

Q. What are the established synthetic routes for 5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one, and how do reaction conditions influence product purity?

The synthesis of dibenzazepine derivatives often employs Friedel-Crafts chemistry, cyclization reactions, or hydrohalogenation of ethynyl precursors. For example, syn-selective hydrohalogenation has been used to synthesize 10-arylated derivatives, with solvent choice (e.g., dichloromethane vs. methanol) significantly affecting crystallization and purity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity, as seen in the characterization of isomers like 10b–10e .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Key methods include:

  • 1H/13C NMR : Assigns chemical shifts to protons and carbons in distinct chemical environments (e.g., acetyl groups at δ ~2.5 ppm for protons, carbonyl carbons at δ ~170 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, a related compound (10-Methoxy-5H-dibenzazepine) was structurally confirmed via single-crystal X-ray analysis (R-factor = 0.055) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Q. What safety protocols are recommended for handling dibenzazepine derivatives in laboratory settings?

While specific safety data for this compound are limited, general guidelines for structurally similar compounds include:

  • Use of personal protective equipment (PPE) such as gloves and lab coats.
  • Adherence to GBZ 2.1-2007 and EN 14042 standards for air quality monitoring .
  • Referencing international databases (e.g., OECD eChemPortal, CAMEO) for hazard classification .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches of this compound?

Contradictions in NMR or IR spectra may arise from:

  • Isomeric impurities : Use preparative chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) to isolate pure isomers .
  • Solvent residues : Employ vacuum drying or lyophilization to eliminate solvent artifacts.
  • Dynamic NMR effects : Variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

Q. What experimental design strategies optimize the synthesis of dibenzazepine derivatives for pharmacological studies?

  • Factorial design : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design could assess the impact of reaction time, solvent polarity, and reagent stoichiometry on yield .
  • Scale-up considerations : Pilot studies using membrane separation technologies (e.g., nanofiltration) may improve purity during large-scale synthesis .

Q. What mechanistic insights support the role of this compound in modulating MAO-B activity for neurological research?

Although direct evidence is limited, structural analogs (e.g., MAO-B-IN-5) exhibit inhibitory effects by competitively binding to the enzyme’s flavin adenine dinucleotide (FAD) cofactor. Computational docking studies and kinetic assays (e.g., Lineweaver-Burk plots) are recommended to validate binding modes .

Q. How can dibenzazepine derivatives be functionalized for coordination chemistry applications?

  • Ligand design : Introduce chelating groups (e.g., pyridyl or carboxylate substituents) to the dibenzazepine core. For example, Rh(I) complexes have been synthesized using olefinic multidentate ligands derived from dibenzazepines .
  • Catalytic screening : Assess metal-ligand compatibility via UV-Vis spectroscopy and cyclic voltammetry .

Methodological Considerations

Q. What analytical workflows are recommended for resolving conflicting data in dibenzazepine research?

  • Multi-technique validation : Cross-reference NMR, HRMS, and X-ray data to confirm molecular assignments .
  • Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. How can researchers leverage theoretical frameworks to guide experimental design for novel dibenzazepine analogs?

  • Retrosynthetic analysis : Deconstruct target molecules into feasible precursors using known reaction pathways (e.g., Friedel-Crafts acylation) .
  • Computational modeling : Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitution reactions .

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